molecular formula C8H10N4 B043360 2-Amino-1,6-dimethylimidazo[4,5-b]pyridine CAS No. 132898-04-5

2-Amino-1,6-dimethylimidazo[4,5-b]pyridine

Cat. No. B043360
M. Wt: 162.19 g/mol
InChI Key: NEOGGGHDLGYATP-UHFFFAOYSA-N
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Description

2-Amino-1,6-dimethylimidazo[4,5-b]pyridine is a compound involved in various chemical and biochemical research studies due to its interesting properties and potential applications. It is a derivative of imidazo[4,5-b]pyridine, a heterocyclic compound, known for its presence in various bioactive molecules.

Synthesis Analysis

A modified synthetic approach to 2-amino-1,6-dimethylimidazo[4,5-b]pyridine, referred to as DMIP, involves palladium-catalyzed Buchwald cross-coupling followed by acidic hydrolysis. This method highlights optimized conditions for introducing specific groups to the heterocyclic core, providing a pathway for synthesizing heterocyclic food mutagens and research compounds (Sajith et al., 2013).

Molecular Structure Analysis

The crystal and molecular structures of related imidazo[4,5-b]pyridine derivatives show that these compounds crystallize in various systems with specific geometrical configurations. These analyses reveal the tautomeric forms and conformational dependencies influenced by substituents, providing insight into the molecular structure of DMIP and its derivatives (Karczmarzyk & Malinka, 2004).

Chemical Reactions and Properties

DMIP's chemical properties are highlighted through its reactions with various compounds. Its synthesis involves reactions with aromatic amines, sulfur, aromatic aldehydes, and carboxylic acid hydrazides, leading to a variety of imidazo[4,5-b]pyridine derivatives with potential antituberculotic activity (Bukowski et al., 1999).

Physical Properties Analysis

The physical properties of DMIP and its derivatives are crucial for understanding their behavior in different conditions. The analysis of 6-Bromo-3-methyl-1H-imidazo[4,5-b]pyridin-2(3H)-one, a closely related compound, provides insights into the crystalline structure, stability, and hydrogen bonding patterns, which are significant for the physical characterization of DMIP (Ghacham et al., 2010).

Chemical Properties Analysis

The chemical behavior of DMIP is influenced by its functional groups and structural configuration. Studies on related compounds, such as the synthesis of 2,4-dimethyl-3-pyridinols, highlight the antioxidant properties and reactivity towards radicals, indicating the potential chemical properties of DMIP in various reactions and its role as an antioxidant (Wijtmans et al., 2004).

Scientific Research Applications

  • Antituberculosis Activity : Compounds such as 2,7-dimethylimidazo[1,2-a]pyridine-3-carboxamides have shown potent activity against multi- and extensive drug-resistant tuberculosis. These compounds exhibit promising pharmacokinetic properties for tuberculosis treatment (Moraski et al., 2011).

  • Mutagenicity in Pancreas Tissue : Heterocyclic amines, a category to which 2-Amino-1,6-dimethylimidazo[4,5-b]pyridine belongs, can cause mutations in pancreas tissue when activated by the tissue. This was determined using hamster and human cell models (Lawson & Kolar, 1994).

  • Potential Anticancer Agents : Imidazo[4,5-c]pyridines and imidazo[4,5-b]pyridines have been investigated as potential anticancer agents. However, the full extent of their biological activity in this regard remains inconclusive (Temple et al., 1987).

  • Detection in Human Urine : A novel method has been developed for detecting low levels of heterocyclic amines in human urine, enabling the detection of these compounds at levels comparable to normal exposure from cooked meat and fish (Busquets et al., 2009).

  • Carcinogenicity in Meats : Heterocyclic aromatic amines found in meats can pose a risk equivalent to that of regulated carcinogens. Their DNA binding is linear with dose, and human DNA forms more adducts per unit dose than rat DNA (Felton et al., 1998).

  • Synthesis for Research : The synthesis of amino-imidazoazarenes, which include compounds like 2-Amino-1,6-dimethylimidazo[4,5-b]pyridine, involves Maillard and Strecker reactions. This synthesis is crucial for creating these compounds for further research (Milić et al., 1993).

Future Directions

The future directions for research on “2-Amino-1,6-dimethylimidazo[4,5-b]pyridine” are not well-documented in the literature. However, given its mutagenic properties, further research into its synthesis, mechanisms of action, and potential applications in various fields could be beneficial.


properties

IUPAC Name

1,6-dimethylimidazo[4,5-b]pyridin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10N4/c1-5-3-6-7(10-4-5)11-8(9)12(6)2/h3-4H,1-2H3,(H2,9,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NEOGGGHDLGYATP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(N=C1)N=C(N2C)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10157837
Record name 1H-Imidazo(4,5-b)pyridin-2-amine, 1,6-dimethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10157837
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

162.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Amino-1,6-dimethylimidazo[4,5-b]pyridine

CAS RN

132898-04-5
Record name 2-Amino-1,6-dimethylimidazo[4,5-b]pyridine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=132898-04-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1H-Imidazo(4,5-b)pyridin-2-amine, 1,6-dimethyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0132898045
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1H-Imidazo(4,5-b)pyridin-2-amine, 1,6-dimethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10157837
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
184
Citations
R Busquets, L Puignou, MT Galceran… - Journal of agricultural …, 2007 - ACS Publications
Several cooked meats such as beef (fried, coated-fried), pork (fried, coated-fried), and chicken (fried, griddled, coated-fried, roasted) were analyzed for the heterocyclic amine 2-amino-1-…
Number of citations: 21 pubs.acs.org
R Zamora, FJ Hidalgo - RSC advances, 2015 - pubs.rsc.org
2-Amino-1-methyl-6-phenylimidazo[4,5-b]pyridine (PhIP) is produced by reaction of phenylacetaldehyde, the Strecker aldehyde of phenylalanine, with creati(ni)ne in the presence of …
Number of citations: 49 pubs.rsc.org
AM Sajith, A Muralidharan, RP Karuvalam… - Journal of the Korean …, 2013 - researchgate.net
A modified synthetic approach to the synthesis of heterocyclic food mutagens, 2-amino-1-methyl-6-phenylimidazo [4, 5-b] pyridine (PHIP) and 2-amino-1, 6-dimethylimidazo [4, 5-b] …
Number of citations: 13 www.researchgate.net
E Borgen, A Solyakov, K Skog - Food Chemistry, 2001 - Elsevier
Model systems based on pressed meat from ox, pork and chicken were used to study the formation of carcinogenic/mutagenic heterocyclic amines (HAs). The composition of precursors …
Number of citations: 106 www.sciencedirect.com
P Deng, C Xue, Z He, Z Wang, F Qin, E Oz… - Journal of Agricultural …, 2022 - ACS Publications
Although various inhibitors have been employed to react with phenylacetaldehyde to form adducts and thus interrupt the formation of 2-amino-1-methyl-6-phenylimidazo[4,5-b]pyridine (…
Number of citations: 5 pubs.acs.org
R Busquets, H Frandsen, JÅ Jönsson… - Chemical Research …, 2013 - ACS Publications
Heterocyclic amines (HCAs) are mutagenic/carcinogenic compounds formed at ng/g levels during frying meat or fish. The effect of the normal intake of dietary HCAs in humans and their …
Number of citations: 23 pubs.acs.org
JS Felton, P Pais, CP Salmon, MG Knize - … und-Forschung A, 1998 - Springer
Levels of known heterocyclic amines vary from undetectable in many meats sold in fast food restaurants, to over 10 ng/g for meats prepared in restaurants that cook food to order, to …
Number of citations: 18 link.springer.com
M Zeng, Y Li, Z He, F Qin, J Chen - Meat Science, 2016 - Elsevier
Ultra performance liquid chromatography–tandem mass spectrometry and multivariate analysis were used to exploit the effect and further synergistic or antagonistic interactions of main …
Number of citations: 43 www.sciencedirect.com
D Konorev, JS Koopmeiners, Y Tang… - Chemical research in …, 2015 - ACS Publications
2-Amino-9H-pyrido[2,3-b]indole (AαC) and 2-amino-1-methyl-6-phenylimidazo[4,5-b]pyridine (PhIP) are carcinogenic heterocyclic aromatic amines (HAAs) formed during the …
Number of citations: 20 pubs.acs.org
M Zeng, M Zhang, Z He, F Qin, G Tao, S Zhang, Y Gao… - Food chemistry, 2017 - Elsevier
The inhibitory profiles of chilli pepper and capsaicin, as well as their relationship to the formation of heterocyclic amines (HAs) in roast beef patties were investigated using ultra …
Number of citations: 69 www.sciencedirect.com

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